

# Preclinical Profile of RXFP1 Receptor Agonists: A Technical Overview

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## Compound of Interest

Compound Name: *RXFP1 receptor agonist-4*

Cat. No.: *B12396353*

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Disclaimer: No publicly available preclinical research findings were identified for a compound specifically named "**RXFP1 receptor agonist-4**." This guide summarizes the preclinical data for other well-characterized RXFP1 receptor agonists, including the small molecule ML290 and the peptide agonists SA10SC-RLX and AZD3427/AZD5462, to provide a representative overview of the field for researchers, scientists, and drug development professionals.

The relaxin family peptide receptor 1 (RXFP1) has emerged as a promising therapeutic target for a range of cardiovascular and fibrotic diseases.<sup>[1][2]</sup> Activation of RXFP1 by its endogenous ligand, relaxin-2, elicits pleiotropic effects, including vasodilation, anti-inflammatory responses, and potent anti-fibrotic activity.<sup>[1][3]</sup> Consequently, the development of synthetic agonists for RXFP1 has been a key focus of preclinical research. This document provides a technical guide to the preclinical findings for several leading RXFP1 receptor agonists.

## Quantitative Preclinical Data

The following tables summarize key quantitative data from in vitro and in vivo preclinical studies of various RXFP1 receptor agonists.

Table 1: In Vitro Activity of RXFP1 Receptor Agonists

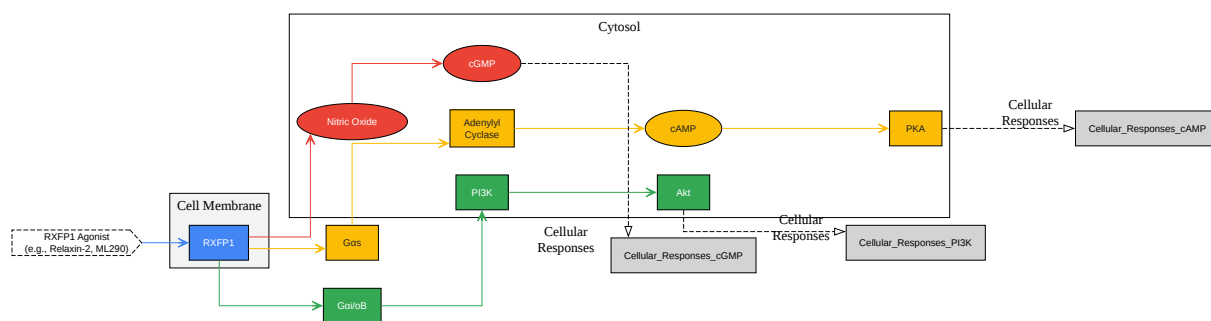
Compound	Cell Line	Assay	Potency (EC50/IC50)	Efficacy (% of Relaxin-2)	Reference
ML290	HEK-RXFP1	cAMP Accumulation	~100 nM	Not specified	[4]
ML290	Human Cardiac Fibroblasts	cGMP Accumulation	More potent than for cAMP	Not specified	[4][5]
SA10SC-RLX	Cells expressing human RXFP1	Not specified	Sub-nanomolar	Not specified	[6][7][8]
AZD3427	Not specified	Not specified	Not specified	Not specified	[2][9]
AZD5462	Not specified	RXFP1 Activity	>10,000-fold increase vs. parent	Not specified	[1]

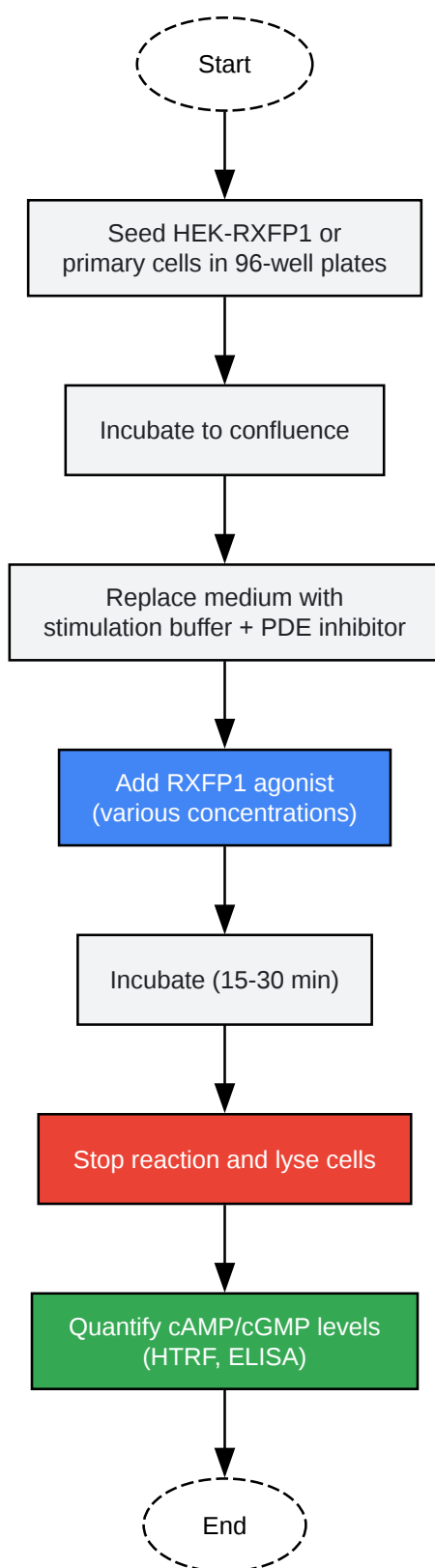
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Properties of RXFP1 Receptor Agonists

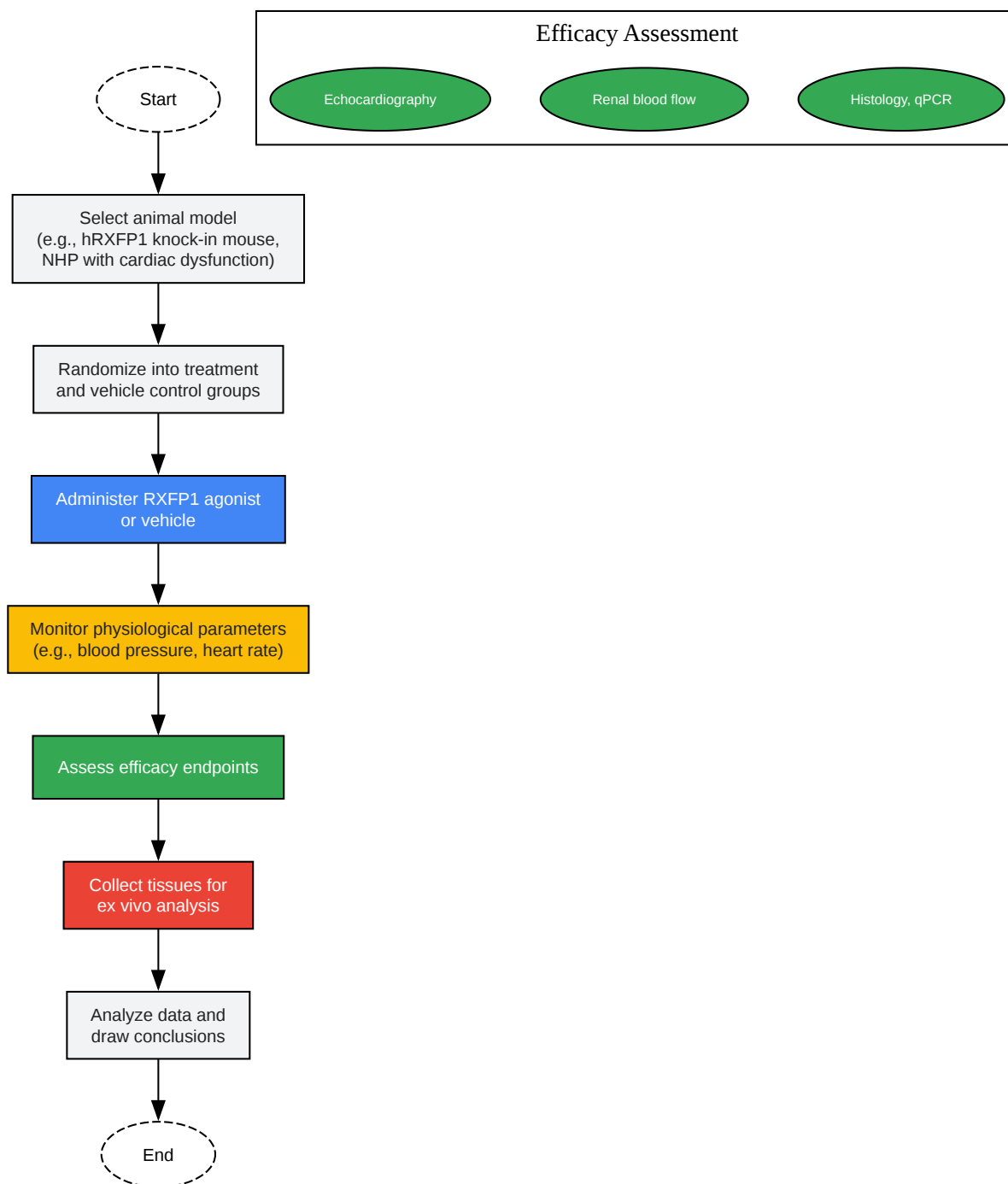
Compound	Animal Model	Key Findings	Reference
ML290	Mice with human RXFP1 knock-in (liver fibrosis model)	Significantly reduced collagen content and $\alpha$ -smooth muscle actin expression.	[3][10]
ML290	Mice with human RXFP1 knock-in (unilateral ureteral obstruction model)	Reduced apoptosis and extracellular matrix remodeling.	[3]
SA10SC-RLX	Rats	Increased renal blood flow and decreased renal vascular resistance.	[6][7][11][12]
SA10SC-RLX	Rats & Minipigs	Extended half-life and subcutaneous bioavailability of ~70% in minipigs.	[8][11][12]
AZD3427	Non-human primates with cardiac dysfunction	Increased ejection fraction, cardiac output, and stroke volume; reduced systemic vascular resistance. Terminal half-life of 13-14 days in patients with heart failure.	[2][9][13]
AZD5462	Monkey models of heart failure	Improved cardiac systolic function after 8 weeks of administration.	[1]

## Signaling Pathways of RXFP1 Receptor Agonists

RXFP1 activation initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to  $G_{\alpha s}$ , leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, RXFP1 can also couple to other G proteins, such as  $G_{\alpha i}$  and  $G_{\alpha oB}$ , and activate alternative signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the release of nitric oxide (NO). The small molecule agonist ML290 has been shown to be a biased agonist, preferentially activating certain downstream pathways over others.<sup>[4][5]</sup>







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